1-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE HYDROCHLORIDE
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Overview
Description
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide . The reaction mixture is usually stirred in an ice bath for a specified period to ensure proper cyclization and alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .
Scientific Research Applications
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitubercular agent, targeting enzymes involved in the biogenesis of the mycobacterial cell wall.
Biology: The compound has been studied for its antimicrobial and anticancer properties.
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it targets decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall . This interaction disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidin-1-yl: Another oxadiazole derivative with antitubercular properties.
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Known for its antimicrobial activity.
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Exhibits significant biological activity.
Uniqueness
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride stands out due to its specific targeting of DprE1, making it a promising candidate for the treatment of drug-resistant tuberculosis
Properties
IUPAC Name |
2-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-12(8-4-1)14-16-15-13(18-14)11-17-9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHRCVMEYOOBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649462 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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